Cas no 925646-13-5 (3-Nitro-1H-pyrazole-5-carboxylic acid)

3-Nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a nitro-substituted pyrazole ring with a carboxylic acid functional group at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances reactivity, facilitating further functionalization, while the carboxylic acid moiety allows for derivatization via esterification, amidation, or other coupling reactions. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly valuable in medicinal chemistry for designing bioactive molecules due to its balanced electronic and steric properties.
3-Nitro-1H-pyrazole-5-carboxylic acid structure
925646-13-5 structure
商品名:3-Nitro-1H-pyrazole-5-carboxylic acid
CAS番号:925646-13-5
MF:C4H3N3O4
メガワット:157.084320306778
CID:1085374
PubChem ID:86222684

3-Nitro-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Nitro-1H-pyrazole-5-carboxylic acid
    • 3-nitro-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)
    • 5-Nitro-1H-pyrazole-3-carboxylic acid
    • 3-Nitropyrazole-5-carboxylic acid
    • 5-Nitro-2H-pyrazole-3-carboxylic acid
    • 5-Nitro-3-pyrazolecarboxylic acid
    • 3-nitro-1H-pyrazole-5-carboxylicacid
    • 5-nitro-3-pyrazole carboxylic acid
    • SR-01000527523-1
    • ALBB-004425
    • 5-nitropyrazole-3-carboxylic acid
    • F0001-0706
    • EN300-82133
    • SR-01000527523
    • 5-Nitro-3-pyrazol carboxylic acid
    • SB21728
    • 198348-89-9
    • 5-Nitro-1H-pyrazole-3-carboxylic acid #
    • AKOS025243121
    • 5-Nitro-3-pyrazole-carboxylic acid
    • SY002454
    • DB-029182
    • W-201740
    • CHEMBL2071015
    • BBL007571
    • Pyrazole-3-carboxylic acid, 5-nitro-
    • AC-23118
    • 1H-PYRAZOLE-3-CARBOXYLIC ACID, 5-NITRO-
    • 5-nitro-1H-pyrazol-3-carboxylic acid
    • AKOS000321333
    • BCP03808
    • akos b006514
    • nitropyrazole-5-carboxylic acid
    • STK346687
    • AKOS015998521
    • CS-W002505
    • DTXSID60338836
    • SCHEMBL26820
    • BDBM50390931
    • PB33856
    • 925646-13-5
    • DB-366547
    • AKOS000308073
    • 5-nitropyrazol-3-carboxylic acid
    • Z1741970047
    • BCP9000186
    • MFCD00192356
    • CD-0745
    • インチ: 1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9)
    • InChIKey: HKYHBMLIEAMWRO-UHFFFAOYSA-N
    • ほほえんだ: N1N=C(C=C1[N+]([O-])=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 157.01235559g/mol
  • どういたいしつりょう: 157.01235559g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 112Ų

3-Nitro-1H-pyrazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EW788-20g
3-Nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
20g
1111.0CNY 2021-07-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N932216-5g
3-Nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
5g
¥240.30 2022-09-01
Chemenu
CM461171-10g
3-nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 95%+
10g
$109 2023-01-03
eNovation Chemicals LLC
Y1262359-25g
3-nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
25g
$180 2025-02-26
Aaron
AR00H1Q3-10g
3-Nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
10g
$82.00 2025-02-11
eNovation Chemicals LLC
Y1262359-100g
3-nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
100g
$515 2024-06-06
Aaron
AR00H1Q3-100g
3-Nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
100g
$586.00 2025-02-11
eNovation Chemicals LLC
Y1262359-100g
3-nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
100g
$570 2025-02-26
eNovation Chemicals LLC
Y1262359-250mg
3-nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
250mg
$55 2024-06-06
Aaron
AR00H1Q3-25g
3-Nitro-1H-pyrazole-5-carboxylic acid
925646-13-5 97%
25g
$164.00 2025-02-11

3-Nitro-1H-pyrazole-5-carboxylic acid 関連文献

3-Nitro-1H-pyrazole-5-carboxylic acidに関する追加情報

Comprehensive Overview of 3-Nitro-1H-pyrazole-5-carboxylic acid (CAS No. 925646-13-5)

3-Nitro-1H-pyrazole-5-carboxylic acid (CAS No. 925646-13-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative is characterized by its unique molecular structure, combining a carboxylic acid functional group with a nitro group at the 3-position of the pyrazole ring. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel bioactive compounds and small-molecule inhibitors.

The compound's CAS number 925646-13-5 serves as a universal identifier, ensuring precise communication among researchers and regulatory bodies. In recent years, the demand for 3-Nitro-1H-pyrazole-5-carboxylic acid has surged due to its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its role as a building block for kinase inhibitors and anti-inflammatory agents, topics frequently searched in academic and industrial databases. The nitro group's electron-withdrawing properties and the carboxylic acid's reactivity offer versatile modification opportunities, aligning with current trends in fragment-based drug design.

From a synthetic chemistry perspective, 3-Nitro-1H-pyrazole-5-carboxylic acid is often utilized in multicomponent reactions and click chemistry, both of which are hot topics in modern organic synthesis. Its compatibility with palladium-catalyzed cross-coupling reactions makes it a preferred choice for constructing N-heterocyclic scaffolds, a recurring theme in recent publications. The compound's stability under various reaction conditions further enhances its utility in high-throughput screening and combinatorial chemistry, addressing the growing need for diverse chemical libraries in pharmaceutical R&D.

Analytical characterization of CAS 925646-13-5 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, reflecting the compound's importance in quality control protocols. Recent discussions in scientific forums emphasize its potential in metabolite identification studies, where its distinct fragmentation pattern aids in structural elucidation. These attributes resonate with the increasing focus on ADME/Tox profiling in early-stage drug development, a subject frequently queried in AI-driven literature searches.

In material science applications, the nitropyrazole moiety of this compound has shown promise in the design of energetic materials with improved thermal stability—a critical parameter in aerospace and defense-related research. However, it's crucial to note that all discussed applications strictly comply with international regulations and ethical guidelines. The compound's crystallographic data and solubility profile are often investigated to optimize formulation strategies, addressing common challenges in preclinical development workflows.

Environmental considerations surrounding 3-Nitro-1H-pyrazole-5-carboxylic acid have also emerged as a research focus, particularly regarding its biodegradation pathways and ecotoxicological impact. These aspects align with the pharmaceutical industry's growing commitment to green chemistry principles, a trending topic in sustainability-focused research. Computational chemistry studies utilizing molecular docking and QSAR modeling frequently incorporate this compound as a test case due to its balanced hydrophilicity-lipophilicity characteristics.

The commercial availability of 925646-13-5 through specialty chemical suppliers has facilitated its adoption across multiple disciplines. Current market analyses indicate rising interest in custom synthesis services for this compound, particularly for structure-activity relationship studies. This trend mirrors the broader shift toward targeted molecular probes in chemical biology, another area generating substantial search traffic in scientific databases.

Future research directions for 3-Nitro-1H-pyrazole-5-carboxylic acid may explore its potential in photopharmacology applications, where its nitro group could serve as a photoswitchable moiety. Such investigations would capitalize on the current scientific community's fascination with light-activated therapeutics, a cutting-edge domain frequently discussed at recent conferences. The compound's compatibility with bioorthogonal chemistry techniques further expands its potential utility in live-cell imaging and theranostic applications.

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Amadis Chemical Company Limited
(CAS:925646-13-5)3-Nitro-1H-pyrazole-5-carboxylic acid
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価格 ($):194/614